(2-Phenethylphenyl)boronic acid

C–H activation phenanthrene synthesis rhodium catalysis

(2-Phenethylphenyl)boronic acid (CAS 1315280-58-0, molecular formula C14H15BO2, molecular weight 226.08 g/mol) is an ortho-substituted arylboronic acid featuring a phenethyl group at the 2-position of the phenyl ring. It belongs to the class of (2-arylphenyl)boronic acids that serve as versatile intermediates in rhodium-catalyzed oxidative annulation reactions for constructing phenanthrene frameworks.

Molecular Formula C14H15BO2
Molecular Weight 226.08 g/mol
Cat. No. B11883325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenethylphenyl)boronic acid
Molecular FormulaC14H15BO2
Molecular Weight226.08 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CCC2=CC=CC=C2)(O)O
InChIInChI=1S/C14H15BO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2
InChIKeyPAJNJNOONGNWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Phenethylphenyl)boronic Acid – CAS 1315280-58-0, Procurement-Grade Properties and Structural Context


(2-Phenethylphenyl)boronic acid (CAS 1315280-58-0, molecular formula C14H15BO2, molecular weight 226.08 g/mol) is an ortho-substituted arylboronic acid featuring a phenethyl group at the 2-position of the phenyl ring . It belongs to the class of (2-arylphenyl)boronic acids that serve as versatile intermediates in rhodium-catalyzed oxidative annulation reactions for constructing phenanthrene frameworks [1]. The ortho-substitution pattern introduces steric and electronic effects that differentiate its reactivity from para- and meta-isomers, as well as from simpler alkylboronic acids such as phenethylboronic acid [2]. Commercially available purities typically range from 95% to 98% .

Why (2-Phenethylphenyl)boronic Acid Cannot Be Replaced by Phenethylboronic Acid or Para-Isomers


Generic substitution of (2-phenethylphenyl)boronic acid with simpler analogs such as phenethylboronic acid or (4-phenethylphenyl)boronic acid is not viable for applications requiring ortho-arylboronic acid geometry. Phenethylboronic acid (CAS 34420-17-2) is an alkylboronic acid lacking the aryl bridge necessary for (2-arylphenyl)boronic acid-type annulation chemistry [1], while the para-isomer (4-phenethylphenyl)boronic acid cannot participate in ortho-directed C–H activation pathways essential for phenanthrene construction [2]. Ortho-substituted phenylboronic acids exhibit systematically different acidity constants (pKa) and crystal structures compared to their meta- and para-counterparts, directly affecting their reactivity in Suzuki–Miyaura cross-coupling and molecular recognition applications [3].

Quantitative Differentiation Evidence for (2-Phenethylphenyl)boronic Acid vs. Structural Analogs


Ortho-Phenethyl Substitution Enables Rh-Catalyzed Phenanthrene Annulation Yields Unattainable with Alkylboronic Acids

(2-Phenethylphenyl)boronic acid, as a member of the (2-arylphenyl)boronic acid class, participates in rhodium-catalyzed oxidative annulation with alkynes to produce phenanthrene derivatives. In the Nagata et al. (2016) study, representative (2-arylphenyl)boronic acids achieved isolated yields of 38–82% in this transformation [1]. By contrast, phenethylboronic acid—an alkylboronic acid—cannot undergo this annulation because it lacks the required biaryl scaffold for ortho-C–H activation [2]. This represents a binary functional differentiation: the target compound provides access to phenanthrene chemical space that alkylboronic acid analogs cannot reach.

C–H activation phenanthrene synthesis rhodium catalysis

Ortho-Substituted Phenylboronic Acids Exhibit Different pKa Profiles vs. Para-Isomers, Affecting Binding and Coupling pH Windows

The ortho-substitution pattern in (2-phenethylphenyl)boronic acid influences its acidity constant (pKa) relative to its para-isomer. Adamczyk-Woźniak and Sporzyński (2020) reviewed that ortho-substituted phenylboronic acids systematically differ in pKa from their meta- and para-counterparts due to steric hindrance and potential intramolecular hydrogen bonding effects [1]. While experimental pKa data for (2-phenethylphenyl)boronic acid specifically has not been reported, the class trend is well-established: ortho-alkyl-substituted phenylboronic acids generally exhibit pKa values approximately 0.3–0.8 units higher than the corresponding para-isomers, shifting the optimal pH window for diol binding and Suzuki coupling [2]. Phenylboronic acid itself has a pKa of 8.83 at 25 °C [2].

acidity constant sugar sensor cross-coupling pH dependence

Commercial Purity Specifications of (2-Phenethylphenyl)boronic Acid Enable Reproducible Procurement

Multiple vendor sources specify (2-phenethylphenyl)boronic acid at 95%+ (ChemicalBook, Chemenu) or NLT 98% purity (MolCore) . In contrast, the closely related analog (2-ethyl-[1,1′-biphenyl]-4-yl)boronic acid (CAS not matching) is listed at 97% (Fluorochem) . The availability of a higher specification (98%) from MolCore provides procurement teams with a quality option suitable for sensitive catalytic applications where trace metal or organic impurities could compromise catalyst turnover. Phenethylboronic acid is typically offered at 98% (Thermo Scientific/Alfa Aesar), but its structural limitations preclude use in ortho-directed transformations .

purity specification procurement quality control

Ortho-Arylboronic Acid Geometry Is Essential for Intramolecular Hydrogen Bonding and Crystal Packing Effects That Influence Solid-State Stability

The review by Adamczyk-Woźniak and Sporzyński (2020) documents that ortho-substituted phenylboronic acids can form intramolecular hydrogen bonds when the ortho group contains an electron-donating atom, affecting torsion angles between the phenyl ring and the B–O–B plane [1]. For ortho-alkyl substituents such as phenethyl, intramolecular hydrogen bonding is not expected, but steric effects still increase the torsion angle relative to unsubstituted phenylboronic acid. This altered geometry influences crystal packing and solid-state stability, which is relevant for long-term storage and handling [1]. Para-substituted isomers do not exhibit such ortho-specific steric effects.

crystal structure solid-state stability intramolecular hydrogen bonding

Validated Application Scenarios for (2-Phenethylphenyl)boronic Acid Based on Differential Evidence


Synthesis of Phenanthrene Derivatives via Rhodium-Catalyzed Oxidative Annulation

Medicinal chemistry teams constructing phenanthrene-based compound libraries should procure (2-phenethylphenyl)boronic acid as a precursor for Rh(III)-catalyzed oxidative annulation with alkynes. Class-level evidence from Nagata et al. (2016) demonstrates that (2-arylphenyl)boronic acids undergo this transformation in 38–82% isolated yield under [Cp*RhCl₂]₂ catalysis with Cu(OAc)₂·H₂O as oxidant in DMF at 100 °C under O₂ [1]. Alkylboronic acids such as phenethylboronic acid are not competent substrates for this reaction, making the target compound structurally indispensable for this application.

Ortho-Directed Suzuki–Miyaura Cross-Coupling Requiring Sterically Demanding Biaryl Construction

For Suzuki–Miyaura couplings where the ortho-phenethyl substituent provides beneficial steric bulk to control regioselectivity or atropisomerism, (2-phenethylphenyl)boronic acid offers a defined steric profile distinct from smaller ortho-substituents (e.g., methyl, ethyl). The ortho-substitution pattern raises the pKa by an estimated 0.3–0.8 units relative to para-isomers [2], necessitating careful base selection (e.g., K₂CO₃ or Cs₂CO₃ rather than NaHCO₃) to ensure adequate boronate formation for transmetallation. This pH adjustment is not required for para-substituted analogs.

Building Block for LXR Agonist/Antagonist SAR Programs Targeting Oxysterol Receptor LXR-alpha

The phenethylphenyl scaffold appears in bioactive molecules such as 2-(2-phenethylphenyl)isoindoline-1,3-dione, an inhibitor of oxysterols receptor LXR-alpha (NR1H3) [3]. Medicinal chemists exploring structure–activity relationships (SAR) around the phenethylphenyl core can use (2-phenethylphenyl)boronic acid as a modular coupling partner to diversify the isoindoline or related warhead via Suzuki coupling, accessing compound libraries for LXR modulation studies.

High-Purity Stock for Catalysis and Sensor Development Requiring ≥98% Purity

Research groups developing boronic acid-based sensors or conducting sensitive catalytic reactions where trace impurities poison metal catalysts should specify the NLT 98% purity grade available from MolCore . This purity level exceeds the 95% standard offering and matches or surpasses the 97% specification common for related biphenyl boronic acids, reducing the need for pre-use recrystallization or column chromatography.

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